molecular formula C9H7F3N4O B4390951 5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-tetrazole

5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-tetrazole

Cat. No.: B4390951
M. Wt: 244.17 g/mol
InChI Key: HQRAENSJWZABTI-UHFFFAOYSA-N
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Description

5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-tetrazole is a chemical compound that features a tetrazole ring substituted with a trifluoromethyl group and a phenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-tetrazole typically involves the reaction of 3-(trifluoromethyl)phenol with a suitable tetrazole precursor. One common method involves the use of a nucleophilic substitution reaction where the phenol reacts with a halomethyl tetrazole under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-tetrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can produce various substituted phenoxy methyl tetrazoles .

Scientific Research Applications

5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-tetrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-tetrazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The tetrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-(trifluoromethyl)-1H-tetrazole: Similar in structure but lacks the phenoxy methyl group.

    3-(trifluoromethyl)phenol: Contains the trifluoromethyl group but lacks the tetrazole ring.

    1-methyl-5-(trifluoromethyl)-1H-tetrazole: Similar tetrazole structure with a different substituent.

Uniqueness

5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-tetrazole is unique due to the combination of the trifluoromethyl group and the phenoxy methyl group attached to the tetrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

5-[[3-(trifluoromethyl)phenoxy]methyl]-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N4O/c10-9(11,12)6-2-1-3-7(4-6)17-5-8-13-15-16-14-8/h1-4H,5H2,(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRAENSJWZABTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=NNN=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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